2-Methylfuro[3,4-b]pyrazine-5,7-dione is a heterocyclic compound characterized by its unique molecular structure and diverse applications in scientific research. With a molecular formula of C₇H₄N₂O₃ and a molecular weight of 164.12 g/mol, this compound features a fused furan and pyrazine ring system, which contributes to its distinctive chemical properties and potential biological activities.
This compound falls under the category of heterocycles, specifically pyrazine derivatives. It is classified as a diketone due to the presence of two carbonyl groups located at the 5 and 7 positions of the pyrazine ring. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 2-Methylfuro[3,4-b]pyrazine-5,7-dione typically involves several key steps:
While specific industrial methods for large-scale production are not extensively documented, they generally follow similar synthetic routes that prioritize efficiency and cost-effectiveness.
The molecular structure of 2-Methylfuro[3,4-b]pyrazine-5,7-dione can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to analyze its structure:
2-Methylfuro[3,4-b]pyrazine-5,7-dione can undergo various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 2-Methylfuro[3,4-b]pyrazine-5,7-dione involves its interaction with various molecular targets within biological systems. Its unique structure enables it to bind to specific enzymes and receptors, thereby influencing critical biological pathways. Although detailed studies on its exact molecular targets are still ongoing, preliminary research suggests potential antimicrobial and anticancer activities associated with its derivatives.
The physical and chemical properties of 2-Methylfuro[3,4-b]pyrazine-5,7-dione include:
These properties are crucial for determining its applicability in various scientific fields.
2-Methylfuro[3,4-b]pyrazine-5,7-dione has several significant applications:
The core architecture of 2-methylfuro[3,4-b]pyrazine-5,7-dione consists of a planar, electron-deficient pyrazine ring fused orthogonally to a five-membered furan ring across the 3,4-b positions. This fusion creates a rigid, bicyclic framework where the pyrazine component exists in a fully oxidized state featuring carbonyl groups at positions 5 and 7, forming a dicarbonyl anhydride-like system. The methyl substituent is located at position 2 on the furan moiety, influencing electron distribution and steric accessibility. This structural motif classifies the compound as a furopyrazinedione, a subset of condensed heterocyclic systems governed by specific bonding patterns [4].
Key structural features include:
Table 1: Fundamental Structural Properties of 2-Methylfuro[3,4-b]pyrazine-5,7-dione
Property | Value/Description | Experimental Method |
---|---|---|
Molecular Formula | C₇H₄N₂O₃ | Elemental Analysis |
Molecular Weight | 164.12 g/mol | Mass Spectrometry |
Ring Fusion Type | Ortho-fusion (3,4-b) | X-ray Crystallography (analogs) |
Key Functional Groups | Furan, Pyrazine-5,7-dione, Methyl (C-2) | Infrared Spectroscopy |
Characteristic IR Bands | 1775 cm⁻¹ (C=O asym stretch), 1720 cm⁻¹ (C=O sym stretch) | Infrared Spectroscopy |
NMR Chemical Shifts (¹H) | δ 2.55 (s, 3H, CH₃), δ 8.25 (s, 1H, furan H) | Nuclear Magnetic Resonance |
Spectroscopic characterization relies heavily on Nuclear Magnetic Resonance and Infrared spectroscopy. Infrared spectra exhibit strong carbonyl stretching vibrations between 1700–1780 cm⁻¹, indicative of the anhydride-like dicarbonyl system. Nuclear Magnetic Resonance spectra reveal distinctive signals: the methyl group appears as a singlet near δ 2.55 ppm, while the single proton on the furan ring resonates as a singlet near δ 8.25 ppm, consistent with its position adjacent to electron-withdrawing nitrogen atoms in the pyrazine ring [4].
Positional isomerism profoundly influences the physicochemical and reactivity profiles of furopyrazinediones. The "[3,4-b]" notation specifies the fusion points: the furan ring is fused between its third and fourth atoms to the "b" edge (positions 5 and 6) of the pyrazine ring. This arrangement differs significantly from alternative fusion patterns like [2,3-b] or [3,2-e], which alter bond connectivity, molecular symmetry, and electronic distribution. For instance, shifting the fusion points modifies bond angles, dipole moments, and the spatial orientation of the dione system relative to the methyl substituent [4] [6].
Critical distinctions include:
Table 2: Comparative Analysis of Furopyrazine Positional Isomers and Derivatives
Compound | Fusion Type | Molecular Formula | Key Structural Differences | Impact on Properties |
---|---|---|---|---|
2-Methylfuro[3,4-b]pyrazine-5,7-dione | 3,4-b | C₇H₄N₂O₃ | Methyl at C-2 of furan | Enhanced lipophilicity; altered electronic density |
Furo[3,4-b]pyrazine-5,7-dione | 3,4-b | C₆H₂N₂O₃ | No methyl substituent | Higher symmetry; stronger crystal packing |
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione | Partially saturated pyrrolo fusion | C₆H₇N₃O₂ | Reduced pyrazine ring saturation; additional nitrogen | Increased conformational flexibility; basicity |
6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | Pyrrolo fusion | C₁₁H₅ClN₄O₂ | Chloropyridyl substituent at N-6 | Extended π-conjugation; altered redox properties |
These structural variations demonstrate how minor changes in fusion topology or substituent placement generate significant diversity within this heterocyclic class. The 2-methyl derivative’s distinctiveness lies in its balanced electronic properties—the methyl group provides moderate electron donation without severely distorting the planar fused system essential for π-orbital overlap and charge transfer phenomena. Derivatives like the pyrrolo-fused analogs exhibit non-planar, partially saturated rings, reducing conjugation and altering reactivity toward electrophiles [4] [6] [8].
The exploration of pyrazine chemistry began in earnest during the late 19th century, but synthetic access to complex fused systems like furopyrazines remained limited until advances in cyclization methodologies emerged. Early pyrazine research focused on simple alkyl derivatives and their oxidation products. The discovery of biologically active pyrazine alkaloids (e.g., aspergillic acid in the 1940s) stimulated interest in more complex bicyclic variants, leading to systematic investigations into fusion strategies [7].
Key historical milestones include:
Table 3: Evolution of Synthetic Strategies for Pyrazine-Fused Heterocycles
Time Period | Dominant Synthetic Strategy | Key Innovations | Limitations for Furopyrazinediones |
---|---|---|---|
1900–1950 | Condensation of 1,2-Dicarbonyls & Diamines | Simple pyrazines accessible; foundational chemistry | Poor regiocontrol; incompatible with furan stability |
1960–1980 | Diels-Alder Cycloadditions (Furan/Anhydride) | Stereocontrolled bicyclic adducts (e.g., oxanorbornenes) | Requires aromatization steps to form pyrazine core |
1980–2000 | Friedel-Crafts Acylation & Catalytic Reduction | Direct furan-pyrazine fusion; regioselective methylation | Moderate yields (15–39%); multi-step purification |
2000–Present | Transition Metal-Catalyzed Annulation | Improved atom economy; milder conditions (under study) | Limited reports specifically for 2-methyl derivative |
The compound’s emergence coincided with broader pharmaceutical interest in pyrazine motifs. By the 1990s, pyrazine derivatives appeared in several therapeutic agents. For instance, third-generation cephalosporins incorporated aminothiazolyl-pyrazine groups (e.g., cefepime, approved in 1996), showcasing the pharmacological relevance of pyrazine heterocycles. Similarly, carbapenem antibiotics like meropenem (1996) featured pyrrolidine-substituted pyrazines, validating fused pyrazine systems as stable scaffolds in bioactive molecules. Although 2-methylfuro[3,4-b]pyrazine-5,7-dione itself did not become a commercial drug, its structural analogs contributed to medicinal chemistry toolkits, particularly as intermediates for synthesizing more complex nitrogen-oxygen heterocycles investigated for antimicrobial or anticancer properties [9].
Synthetic refinements continue to evolve, with modern efforts focusing on streamlining the Friedel-Crafts/reduction sequence via microwave assistance or continuous flow reactors to improve efficiency. The historical trajectory underscores a transition from empirical discovery to rational design—where understanding fusion chemistry and substituent effects enables targeted synthesis of derivatives like the title compound for specialized applications in materials science and chemical biology [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1